molecular formula C19H13ClN2OS B4940484 3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4940484
M. Wt: 352.8 g/mol
InChI Key: YUYSGPWWWDDSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of enzymes such as topoisomerase II and tubulin, which are involved in cell division and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential use in cancer research. It has been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is the development of new cancer therapies based on the compound's antitumor activity. Another direction is the study of the compound's neuroprotective effects in animal models of neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of infectious diseases.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxamide with 4-chlorobenzyl bromide and phenyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The product is obtained after purification by column chromatography.

Scientific Research Applications

3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c20-15-8-6-13(7-9-15)11-22-12-21-18-16(19(22)23)10-17(24-18)14-4-2-1-3-5-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYSGPWWWDDSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.